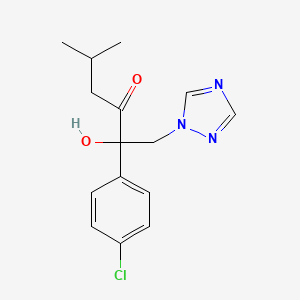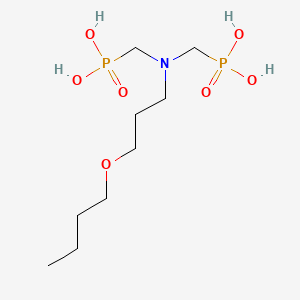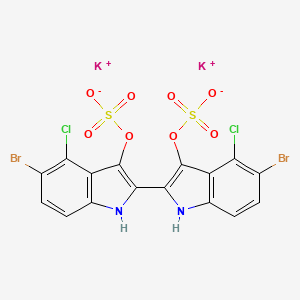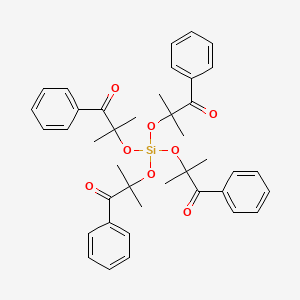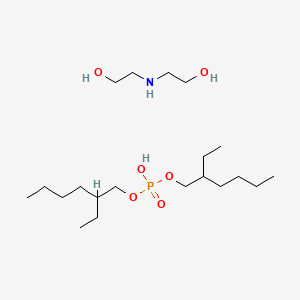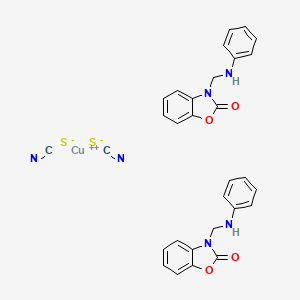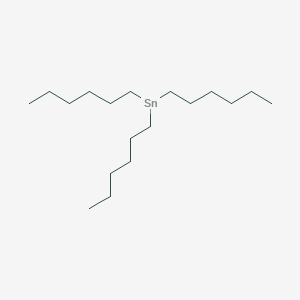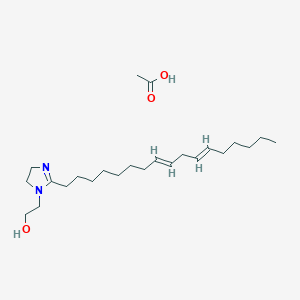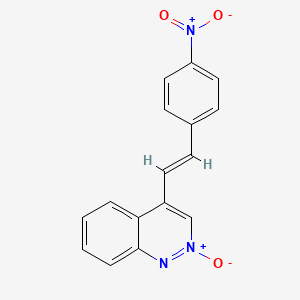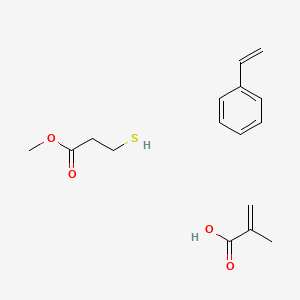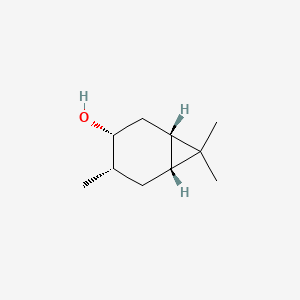![molecular formula C15H22O B12687869 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-28-4](/img/structure/B12687869.png)
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O. It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Hydrogenation can reduce the allyl group to a propyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 5-propyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Similar structure but with a different position of the allyl group.
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with an oxirane ring instead of an oxirene ring.
Uniqueness
5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific tetracyclic structure and the presence of both allyl and oxirane functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
85721-28-4 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3 |
Clé InChI |
MVWIPOIFSDKSIW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3C4CC(C(C4)C3CC1O2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


